molecular formula C13H15N3S B1320580 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine CAS No. 784136-89-6

4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine

Cat. No.: B1320580
CAS No.: 784136-89-6
M. Wt: 245.35 g/mol
InChI Key: LAAAYLCXBDADNM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine can be compared with other similar compounds, such as:

Biological Activity

4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine is a thiazole derivative with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antifungal and enzyme inhibition studies. This article summarizes the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{S}

This compound features a thiazole ring, which is known for its diverse biological properties. The pyrrolidinyl group enhances its pharmacological profile by potentially improving lipophilicity and bioavailability.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including this compound. Research has shown that related compounds exhibit significant activity against various fungal strains, particularly through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Key Findings:

  • Inhibition of Ergosterol Synthesis: Compounds similar to this compound have demonstrated the ability to inhibit ergosterol synthesis by targeting the CYP51 enzyme. For instance, derivatives showed inhibition rates of 86% and 88% against ergosterol production at 24 and 48 hours, respectively .
  • Minimum Inhibitory Concentrations (MIC): The MIC values for antifungal activity against Candida albicans and Candida parapsilosis were reported to be comparable to established antifungal agents like ketoconazole .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Molecular docking studies suggest that it interacts effectively with various enzymatic targets.

Case Study:
A study focused on the interaction of thiazole derivatives with cholinesterase enzymes (AChE and BChE). The results indicated that certain derivatives exhibited IC50 values lower than reference drugs such as galanthamine, suggesting effective inhibition capabilities .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

ADME Characteristics:

  • Absorption: High lipid solubility was observed in related compounds, contributing to good gastrointestinal absorption.
  • Distribution: The compounds are predicted to be substrates for P-glycoprotein (Pgp), which may influence their bioavailability.
  • Metabolism: Studies using software like SwissADME have shown favorable predictions regarding metabolic stability and drug-likeness based on Lipinski's rule of five .

Comparative Analysis of Biological Activity

CompoundAntifungal ActivityErgosterol Inhibition (%)IC50 (AChE)IC50 (BChE)
2dYes86.055% (24h)2.05 µM5.77 µM
2eYes88.638% (24h)Not reportedNot reported
Reference (Ketoconazole)YesN/AN/AN/A

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c14-13-15-12(9-17-13)10-3-5-11(6-4-10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAAYLCXBDADNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594750
Record name 4-[4-(Pyrrolidin-1-yl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784136-89-6
Record name 4-[4-(Pyrrolidin-1-yl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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